2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-Phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidine derivative characterized by a fused bicyclic core (triazole and pyrimidine rings) with a phenyl group at position 2, a pyridinylsulfanylmethyl substituent at position 5, and a ketone group at position 6. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5–3.0) and a molecular weight of ~350–360 g/mol. The pyridinylsulfanyl moiety may enhance binding to enzymes or receptors via sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic contacts) .
Properties
IUPAC Name |
2-phenyl-5-(pyridin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-15-10-13(11-24-14-8-4-5-9-18-14)19-17-20-16(21-22(15)17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXXNKGWTLYPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with pyrimidine-2-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The resulting intermediate is then subjected to further functionalization to introduce the phenyl and pyridin-2-ylsulfanyl methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the process is also a key consideration, with continuous flow reactors being a potential option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated various pharmacological activities, making it a candidate for further drug development:
- Antimicrobial Activity : Studies have shown that derivatives of triazolo-pyrimidine compounds exhibit potent antimicrobial properties against various bacterial strains. The presence of the pyridinylsulfanyl group enhances this activity by improving the compound's interaction with microbial targets .
- Anticancer Potential : Research indicates that similar triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The specific structural features of 2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may contribute to its effectiveness against certain cancer types .
Coordination Chemistry
The compound has been explored as a ligand for metal complexes:
- Ligand Properties : The triazole and pyridine moieties allow the compound to act as a bidentate ligand, forming stable complexes with transition metals such as cadmium (Cd) and mercury (Hg). These complexes are studied for their potential applications in catalysis and materials science .
Supramolecular Chemistry
The ability of this compound to participate in hydrogen bonding makes it suitable for supramolecular assemblies:
- Hydrogen-Bonded Networks : Research has focused on the formation of hydrogen-bonded networks using this compound as a building block. Such networks can lead to novel materials with unique properties for applications in nanotechnology and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s activity and properties can be contextualized by comparing it to structurally analogous triazolopyrimidines and pyrazolopyrimidines (Table 1).
Key Findings:
Substituent Effects on Activity :
- The pyridinylsulfanylmethyl group in the target compound distinguishes it from analogs like 2-benzylsulfanyl derivatives () by introducing a heteroaromatic ring (pyridine), which may improve target selectivity for kinases or microbial enzymes .
- Chlorophenyl and fluorophenyl substituents () enhance binding to hydrophobic pockets in biological targets (e.g., Plasmodium falciparum lactate dehydrogenase) but reduce aqueous solubility compared to the target compound’s pyridinylsulfanyl group .
Solubility and Bioavailability :
- The methoxymethyl group in ’s compound increases solubility (logP ~1.8) due to its polarity, whereas the target compound’s pyridinylsulfanyl group balances moderate lipophilicity (logP ~2.5–3.0) with membrane permeability .
Mechanistic Insights: Triazolopyrimidines with aminomethyl or hydrazinyl groups () exhibit nucleophilic reactivity, enabling covalent interactions with biological targets. In contrast, the target compound’s sulfur atom may engage in non-covalent interactions (e.g., van der Waals forces) .
Biological Activity
The compound 2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolo-pyrimidine class of heterocycles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, particularly its anticancer properties, effects on cell signaling pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.39 g/mol. The structure features a triazole ring fused to a pyrimidine core, which is known to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. In particular:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited notable antiproliferative activity, with IC50 values reported as follows:
- MGC-803: 9.47 μM
- HCT-116: 9.58 μM
- MCF-7: 13.1 μM
These values suggest that the compound is more potent than some standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
The mechanism underlying the anticancer activity involves several key pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells.
- Cell Cycle Arrest : It causes G2/M phase arrest in MGC-803 cells, which is critical for preventing cancer cell division.
- Signaling Pathway Modulation : The compound significantly inhibits the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and associated proteins such as c-Raf and AKT .
Case Studies
A series of experiments demonstrated the effectiveness of this compound in various settings:
- In Vitro Studies : In a study involving MGC-803 cells, treatment with the compound resulted in a dose-dependent inhibition of colony formation and induced apoptosis .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MGC-803 | 9.47 | ERK pathway inhibition |
| HCT-116 | 9.58 | G2/M phase arrest |
| MCF-7 | 13.1 | Induction of apoptosis |
Broader Biological Activities
Beyond its anticancer properties, derivatives of triazolo-pyrimidines have shown potential in other areas:
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethanol, 80°C, 12h | 65% | |
| 2 | DCM, RT, 6h | 72% |
Basic: How is the molecular structure validated experimentally?
Methodological Answer:
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., triazolo-pyrimidine core dihedral angles ~5.2–8.7°) .
- Spectroscopy :
- NMR : Distinct signals for pyridinyl (δ 7.8–8.5 ppm) and triazole protons (δ 8.1–8.3 ppm) .
- HRMS : Molecular ion peaks matching theoretical m/z (e.g., [M+H]⁺ = 378.12) .
Advanced: What strategies optimize bioactivity through structure-activity relationships (SAR)?
Methodological Answer:
SAR studies focus on:
- Substituent effects :
- Biological assays :
Q. Table 2: SAR Trends for Anticancer Activity
| Substituent (Position) | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| -S-Pyridin-2-yl (5) | 0.38 (EGFR) | |
| -Cl (2-phenyl) | 1.12 (HeLa) |
Advanced: How should researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) are addressed via:
- Standardized assay protocols : Uniform cell lines (e.g., HepG2 vs. MCF-7), incubation times, and controls .
- Meta-analysis : Pool data from ≥3 independent studies using statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Mechanistic validation : Confirm target engagement via Western blot (e.g., EGFR phosphorylation) or isothermal titration calorimetry (ITC) .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to kinase ATP pockets (e.g., binding energy ≤ -9.2 kcal/mol correlates with IC₅₀ < 1 µM) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
- QSAR models : Use descriptors like polar surface area (PSA < 90 Ų) and H-bond donors (≤2) to predict bioavailability .
Advanced: How are pharmacokinetic properties evaluated in vitro?
Methodological Answer:
- Solubility : Shake-flask method (pH 7.4 buffer) with HPLC quantification (reported 12–18 µg/mL) .
- Microsomal stability : Incubate with liver microsomes (human/rat); calculate half-life (t₁/₂ > 30 min indicates moderate stability) .
- CYP inhibition : Fluorescent assays (e.g., CYP3A4 inhibition < 50% at 10 µM) .
Advanced: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : MRM transitions (e.g., m/z 378 → 245) with a LOQ of 0.1 ng/mL .
- Sample preparation : Solid-phase extraction (C18 cartridges) using acetonitrile:water (70:30) .
- Validation parameters : Precision (RSD < 15%), accuracy (85–115%), matrix effect (<20%) per FDA guidelines .
Advanced: How do structural analogs inform lead optimization?
Methodological Answer:
Q. Table 3: Analog Comparison
| Analog | Activity (IC₅₀, µM) | Target |
|---|---|---|
| 5-Benzylthio derivative | 1.45 | EGFR |
| Thiazolo-pyrimidine hybrid | 2.70 (HIV-1) | Reverse transcriptase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
